molecular formula C11H11N3O B3045720 3-(1H-pyrrol-1-yl)benzohydrazide CAS No. 112575-83-4

3-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B3045720
CAS No.: 112575-83-4
M. Wt: 201.22 g/mol
InChI Key: CYTJUPHWPUHAHR-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic organic compound. It is also known as a chemical compound . The molecular formula of this compound is C11H11N3O .


Synthesis Analysis

The synthesis of this compound or similar compounds involves various chemical reactions. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity . Another study described a detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H11N3O . The InChI code for this compound is 1S/C11H9NO2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, a study reported the synthesis of novel benzohydrazide derivatives containing dihydropyrazoles as potential EGFR kinase inhibitors . Another research focused on the synthesis and spectroscopic analysis of a compound derived from 2-(1H-pyrrol-1-yl)benzohydrazide.

Safety and Hazards

The safety data sheet for a similar compound, 3-(1H-Pyrrol-1-yl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of 3-(1H-pyrrol-1-yl)benzohydrazide and similar compounds are promising. For example, a study suggested that these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Another research indicated that these compounds could be potential EGFR kinase inhibitors .

Properties

IUPAC Name

3-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h1-8H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTJUPHWPUHAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554594
Record name 3-(1H-Pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112575-83-4
Record name 3-(1H-Pyrrol-1-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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